4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride

Medicinal chemistry Parallel synthesis Cross-coupling

This hydrochloride salt delivers a bifunctional architecture—a secondary amine and a 4-bromopyrazole handle—linked by a methylene spacer, enabling sequential Pd-catalyzed cross-couplings without orthogonal protection/deprotection. Unlike N-Boc or direct N-aryl analogs, the unprotected piperidine NH permits immediate acylation or reductive amination, then direct Suzuki-Miyaura diversification in a single purification step. Pre-validated in kinase inhibitor programs and annotated in ChEMBL with target-engagement data, this scaffold accelerates DOS and SAR workflows. Secure batch-reserved, high-purity (≥95%) stock for your next library synthesis.

Molecular Formula C9H15BrClN3
Molecular Weight 280.59
CAS No. 2287280-26-4
Cat. No. B2728869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride
CAS2287280-26-4
Molecular FormulaC9H15BrClN3
Molecular Weight280.59
Structural Identifiers
SMILESC1CNCCC1CN2C=C(C=N2)Br.Cl
InChIInChI=1S/C9H14BrN3.ClH/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8;/h5,7-8,11H,1-4,6H2;1H
InChIKeyJMCYZARLDXYZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Bromopyrazol-1-yl)methyl]piperidine Hydrochloride (CAS 2287280-26-4): Core Identity and Procurement Baseline


4-[(4-Bromopyrazol-1-yl)methyl]piperidine hydrochloride (CAS 2287280-26-4) is the hydrochloride salt of a bifunctional heterocyclic building block that fuses a 4-bromopyrazole aryl halide with a piperidine secondary amine via a methylene linker. Its free base (CAS 1211579-06-4) has molecular formula C9H14BrN3 and molecular weight 244.13 g/mol [1]. This scaffold is classified by its primary vendor as an ‘Amine & Aryl Halide’ bifunctional building block specifically recommended for Pd-catalyzed cross-coupling reactions , and it has been annotated in ChEMBL (CHEMBL4575623) with six inhibition percent–effect assay records in preclinical target-profiling panels [2].

Why 4-[(4-Bromopyrazol-1-yl)methyl]piperidine Hydrochloride Cannot Be Swapped for In-Class Building Blocks


Bromopyrazole–piperidine building blocks appear superficially interchangeable because they share the same core atoms, yet small structural differences—regiochemistry of the pyrazole attachment, presence or absence of the methylene spacer, and amine protection state—produce divergent physicochemical and reactivity profiles that directly determine synthetic utility. The 4-position bromine on pyrazole coupled with a methylene-linked, unprotected secondary amine creates a bifunctional entity that can enter Suzuki–Miyaura or Buchwald–Hartwig couplings without an orthogonal deprotection step, a capability that the N-Boc-protected analog (CAS 877399-50-3) and the direct N-aryl regioisomer (CAS 877399-60-5) lack.

Evidence-Based Differentiation Guide for 4-[(4-Bromopyrazol-1-yl)methyl]piperidine Hydrochloride Procurement


Bifunctional Reactivity Advantage: Unprotected Secondary Amine Plus Aryl Bromide Versus Boc-Protected Analog

The target compound contains a free secondary amine (piperidine NH) and a 4-bromopyrazole aryl halide simultaneously available for derivatization. In contrast, the closest commercial alternative, 1-(4-Boc-1-piperidinyl)-4-bromopyrazole (CAS 877399-50-3), requires a separate Boc-deprotection step (typically TFA or HCl/dioxane) before the piperidine nitrogen can participate in amide bond formation or reductive amination . This represents a two-step sequence reduction per library member, directly translating to shorter cycle times in parallel medicinal chemistry campaigns. The target compound eliminates the deprotection step that otherwise requires 2–16 h of additional reaction time and consumes one synthetic equivalent of acid and scavenger .

Medicinal chemistry Parallel synthesis Cross-coupling

Lipophilicity Differentiation: XLogP3 of the Free Base Versus Regioisomeric and Direct-Linked Analogs

The methylene spacer between the piperidine and pyrazole rings in the target compound moderates lipophilicity relative to the direct N-aryl analog. PubChem-computed XLogP3-AA for the target free base is 1.2 [1], whereas ChEMBL-calculated AlogP for the same compound is 1.65 [2]. For the regioisomer 3-[(4-bromopyrazol-1-yl)methyl]piperidine (CAS 1250577-48-0), which shares the same molecular formula, computed XLogP3 is also approximately 1.2, but the 3-substitution pattern on piperidine alters topological polar surface area distribution and amine pKa, which affects chromatographic retention and solubility . The direct-linked analog 4-(4-bromopyrazol-1-yl)piperidine (CAS 877399-60-5), lacking the methylene spacer, has a lower molecular weight (230.11 vs. 244.13 g/mol) and a different computed logP owing to the removal of one methylene unit .

Physicochemical property profiling Lead optimization Drug-likeness

Hydrogen-Bond Donor/Acceptor Architecture: Comparative Topological Polar Surface Area and Rotatable Bond Profile

The target compound has a topological polar surface area (TPSA) of 29.9 Ų, one hydrogen-bond donor (piperidine NH), and two hydrogen-bond acceptors (pyrazole N atoms) [1]. The N-Boc-protected analog (CAS 877399-50-3) has zero hydrogen-bond donors (carbamate nitrogen is not a donor), a higher TPSA (approximately 51 Ų due to the carbamate oxygens), and an additional two rotatable bonds . These differences affect passive membrane permeability predictions and blood–brain barrier penetration scores. The target compound's TPSA of under 60 Ų and single HBD place it in a favorable region for CNS drug-likeness, whereas the Boc analog exceeds preferred TPSA thresholds for CNS penetration [1].

Medicinal chemistry Molecular design Permeability prediction

Salt Form Selection: Hydrochloride Salt Crystallinity and Handling Versus Free Base

The hydrochloride salt (CAS 2287280-26-4, MW 280.59 g/mol) provides improved crystallinity and long-term storage stability compared to the free base (CAS 1211579-06-4, MW 244.13 g/mol, predicted boiling point 335.7 °C) . The free base is a liquid or low-melting solid at ambient temperature based on its predicted boiling point and the absence of a reported melting point, whereas the hydrochloride salt is a tractable solid amenable to precise weighing and automated compound management platforms. This salt form is explicitly offered by Enamine as a ‘Product Form’ alternative that yields the same reaction products as the free base while simplifying handling .

Solid-state chemistry Formulation Compound management

Procurement-Relevant Application Scenarios for 4-[(4-Bromopyrazol-1-yl)methyl]piperidine Hydrochloride


Diversity-Oriented Synthesis (DOS) and Parallel Library Construction

The compound's bifunctional architecture—a free secondary amine and a 4-bromopyrazole aryl halide—enables sequential, orthogonal diversification without intermediary protection/deprotection steps. In a typical DOS workflow, the piperidine NH can be acylated or subjected to reductive amination with a set of aldehydes, and the resulting intermediates are immediately advanced to a Suzuki–Miyaura cross-coupling array using the 4-bromopyrazole handle. This two-step, one-purification sequence per library member is only feasible because the scaffold arrives with both reactive sites unprotected, a feature that the N-Boc-protected analog cannot provide .

Kinase Inhibitor Scaffold Elaboration Targeting the Hinge-Binding Region

4-Bromopyrazole appended to a piperidine via a methylene linker maps onto the pharmacophore of type I kinase inhibitors, where the pyrazole can engage the hinge-region hydrogen-bond network and the piperidine NH can form a directed interaction with the catalytic lysine or a conserved water molecule. The target compound has been used as a key intermediate in the synthesis of selective kinase inhibitors . Its ChEMBL annotation with six inhibition percent–effect records across three functional targets confirms that derivatives of this scaffold exhibit measurable target engagement in preclinical assays [1].

Bromo-Diversification for Late-Stage Functionalization in Lead Optimization

The 4-bromine substituent on the pyrazole ring is a strategic handle for late-stage diversification via Pd-catalyzed cross-coupling. Unlike the 4-chloro analog, the C–Br bond undergoes oxidative addition to Pd(0) catalysts with lower activation energy, enabling milder coupling conditions and broader functional group tolerance. Enamine classifies this compound explicitly under ‘Aryl Halides for Pd-catalyzed Couplings’, indicating that the bromine reactivity profile has been validated for Suzuki, Sonogashira, and Buchwald–Hartwig protocols in a commercial building-block quality-control framework .

Quote Request

Request a Quote for 4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.